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Compound of Interest

Compound Name: Vegfr-2-IN-12

Cat. No.: B12401911 Get Quote

Note: Information regarding a specific compound designated "Vegfr-2-IN-12" is not available in

the public domain. This document provides a detailed overview of the dosage and

administration of representative and well-documented Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) inhibitors used in mouse models, which can serve as a guide for

researchers working with novel VEGFR-2 inhibitors.

Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR in humans

and Flk-1 in mice, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2]

[3][4] It is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1]

[2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial

cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.

[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway is a major strategy in cancer

therapy.[6][7][8] This document outlines the application of several well-characterized VEGFR-2

inhibitors in preclinical mouse models, providing data on their dosage, administration, and

relevant experimental protocols.

Quantitative Data Summary
The following tables summarize the dosage and administration of commonly used VEGFR-2

inhibitors in mice, based on published in vivo studies.

Table 1: Monoclonal Antibody Inhibitors
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Inhibitor
Mouse
Model

Dosage
Administrat
ion Route

Dosing
Schedule

Reference

DC101

MC38 tumor-

bearing

BALB/c mice

5, 20, 40

mg/kg

Intraperitonea

l (i.p.)

Twice per

week for 3

weeks

[6]

DC101
MC38 tumor-

bearing mice
40 mg/kg

Intraperitonea

l (i.p.)
Single dose [6]

DC101

Inflammatory

arthritis

model

12 µg/kg
Intraperitonea

l (i.p.)

Two doses on

day 0 and

day 3

[9]

Table 2: Small Molecule Tyrosine Kinase Inhibitors (TKIs)

Inhibitor
Mouse
Model

Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Vandetanib

LLC and

B16.F10

tumor-

bearing mice

Not specified Not specified
Daily for 9-12

days
[7]

SU5416

RIP1-Tag2

transgenic

mice

(pancreatic

islet cancer)

50-75 mg/kg
Subcutaneou

s (s.c.)
Twice a week [10]

PTK787

(Vatalanib)

Inflammatory

arthritis

model

15 mg/kg
Intraperitonea

l (i.p.)

Two doses on

day 0 and

day 3

[9]

Experimental Protocols
In Vivo Tumor Growth Inhibition Study
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This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR-

2 inhibitor in a syngeneic mouse tumor model.

Materials:

VEGFR-2 inhibitor (e.g., DC101)

Tumor cells (e.g., MC38 colon adenocarcinoma)

6-8 week old female BALB/c mice

Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle

Calipers

Syringes and needles for injection

Procedure:

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into

the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the

tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x

Width^2) / 2.

Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice

into treatment and control groups (n=5-10 mice per group).

Drug Administration:

Treatment Group: Administer the VEGFR-2 inhibitor (e.g., DC101 at 40 mg/kg) via

intraperitoneal injection. The dosing schedule can be adapted based on the specific

inhibitor and study design (e.g., twice weekly for 3 weeks).[6]

Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS) or an

isotype control antibody (e.g., Rat IgG) following the same schedule.[6]
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Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors in the

control group reach a predetermined size), euthanize the mice and excise the tumors for

further analysis (e.g., immunohistochemistry for vessel density or immune cell infiltration).

Immunohistochemical Analysis of Tumor
Microenvironment
This protocol outlines the steps for assessing changes in the tumor microenvironment following

VEGFR-2 inhibitor treatment.

Materials:

Excised tumors from the in vivo study

Formalin or other fixatives

Paraffin embedding reagents

Microtome

Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-CD3 for T cells)

Secondary antibodies conjugated to a fluorescent marker or enzyme

Microscope

Procedure:

Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin

overnight, followed by dehydration and embedding in paraffin.

Sectioning: Cut 5 µm thick sections from the paraffin-embedded tumor blocks using a

microtome.

Immunostaining:
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Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope

retrieval).

Block non-specific binding sites.

Incubate with the primary antibody (e.g., anti-CD31) overnight at 4°C.

Wash and incubate with the appropriate secondary antibody.

Develop the signal using a suitable detection system (e.g., DAB for chromogenic staining

or a fluorescent dye).

Counterstain with hematoxylin or DAPI to visualize nuclei.

Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify

parameters of interest, such as microvessel density (MVD) or the number of infiltrating T

cells, using image analysis software.

Visualizations
VEGFR-2 Signaling Pathway
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Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: General workflow for a murine tumor model study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12401911#vegfr-2-in-12-dosage-and-administration-
in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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